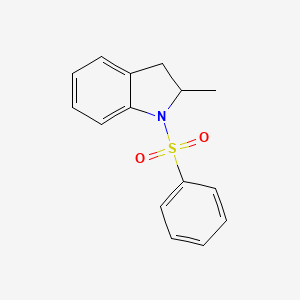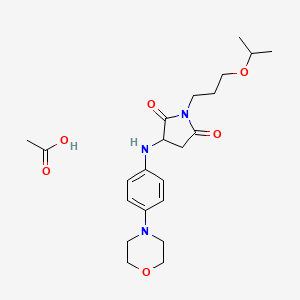
1-(Phenylsulfonyl)-2-methylindoline
Overview
Description
1-(Phenylsulfonyl)-2-methylindoline is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The compound this compound features a sulfonyl group attached to the indoline ring, which can influence its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
It’s known that indole derivatives have a wide range of biological and clinical applications . The phenylsulfonyl group serves as an N-blocking and directing group in various organic syntheses .
Mode of Action
The mode of action of 1-(Phenylsulfonyl)-2-methylindoline involves electrophilic substitution reactions. The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . The selective C2-lithiation of 3-substituted-1-(phenylsulfonyl)indoles is a common strategy for the synthesis of 2,3-disubstituted indoles .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
In liver microsomes and recombinant cytochrome P450 (P450) isozymes, this compound was predominantly metabolized by CYP3A (approximately 85%) . The P450-mediated oxidative metabolism of this compound was primarily attributed to CYP3A (33%), with minor contributions from P450 isoforms CYP2C19 and CYP2D6 .
Result of Action
Indole derivatives are known to have diverse biological activities .
Action Environment
The action environment of this compound involves a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including 1-(Phenylsulfonyl)-2-methylindoline, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds can interact with multiple receptors, enzymes, and proteins, contributing to their diverse biological activities
Cellular Effects
Indole derivatives are known to have broad-spectrum biological activities, suggesting that they may influence various types of cells and cellular processes
Molecular Mechanism
Indole derivatives are known to undergo nucleophilic additions and substitutions, which could potentially influence their interactions with biomolecules
Metabolic Pathways
Indole derivatives are known to undergo various metabolic reactions, including phase I and phase II reactions
Transport and Distribution
It has been suggested that 1-(Phenylsulfonyl)pyrrole, a related compound, can be used to homogenize the distribution of cation composition in perovskite films
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)-2-methylindoline can be achieved through several methods. One common approach involves the reaction of indoline with a sulfonyl chloride in the presence of a base. For example, indoline can react with phenylsulfonyl chloride in the presence of a base like triethylamine to yield this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Phenylsulfonyl)-2-methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the 3-position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Phenylsulfonyl)-2-methylindoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-2-methylindoline can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
1-methylindole: Lacks the sulfonyl group, resulting in different reactivity and biological properties.
3-phenylsulfonylindole: Similar sulfonyl group but different substitution pattern on the indole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-methyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-12-11-13-7-5-6-10-15(13)16(12)19(17,18)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGVOGBYOQSGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclohexylacetamide](/img/structure/B4235139.png)
![5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B4235146.png)
![2,5-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4235160.png)
![2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B4235161.png)

![2-[(4-methyl-1-piperazinyl)methyl]-1-propyl-1H-benzimidazole](/img/structure/B4235177.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(pyrimidin-2-yl)propanamide](/img/structure/B4235181.png)
![Acetic acid;ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B4235189.png)
![13-phenyl-17-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4235199.png)
![3-(3-bromo-5-ethoxy-4-methoxyphenyl)-5-[4-oxo-4-(1-pyrrolidinyl)butyl]-1,2,4-oxadiazole](/img/structure/B4235221.png)
![N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4235233.png)
![5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4235240.png)
![3-[(3-Ethoxy-4-prop-2-ynoxyphenyl)methylamino]propan-1-ol;hydrochloride](/img/structure/B4235249.png)
![2-[(5-butyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4235252.png)
